molecular formula C13H22N2O2 B6811501 N-[(1R,2S)-2-cyclobutylcyclopropyl]-1,4-oxazepane-4-carboxamide

N-[(1R,2S)-2-cyclobutylcyclopropyl]-1,4-oxazepane-4-carboxamide

Cat. No.: B6811501
M. Wt: 238.33 g/mol
InChI Key: GVCNEFXSSMPSDP-NWDGAFQWSA-N
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Description

N-[(1R,2S)-2-cyclobutylcyclopropyl]-1,4-oxazepane-4-carboxamide is a complex organic compound characterized by its unique cyclobutyl and cyclopropyl groups attached to an oxazepane ring

Properties

IUPAC Name

N-[(1R,2S)-2-cyclobutylcyclopropyl]-1,4-oxazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-13(15-5-2-7-17-8-6-15)14-12-9-11(12)10-3-1-4-10/h10-12H,1-9H2,(H,14,16)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCNEFXSSMPSDP-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC2NC(=O)N3CCCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H]2C[C@H]2NC(=O)N3CCCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-cyclobutylcyclopropyl]-1,4-oxazepane-4-carboxamide typically involves multiple steps:

  • Formation of the Cyclobutylcyclopropyl Intermediate: : The initial step involves the synthesis of the cyclobutylcyclopropyl intermediate. This can be achieved through a cyclopropanation reaction, where a cyclobutyl group is introduced to a cyclopropane ring using reagents like diazomethane and a suitable catalyst.

  • Oxazepane Ring Formation: : The next step is the formation of the oxazepane ring. This can be done through a ring-closing reaction involving an appropriate amine and a dihaloalkane under basic conditions.

  • Carboxamide Formation: : The final step involves the introduction of the carboxamide group. This can be achieved through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclobutyl and cyclopropyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be performed on the oxazepane ring or the carboxamide group using reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the oxazepane ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazepane derivatives.

Scientific Research Applications

N-[(1R,2S)-2-cyclobutylcyclopropyl]-1,4-oxazepane-4-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its unique structural features.

  • Organic Synthesis:

  • Biological Studies: : The compound is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

  • Industrial Applications: : It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-cyclobutylcyclopropyl]-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl and cyclopropyl groups provide a rigid framework that can enhance binding affinity and specificity. The oxazepane ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S)-2-cyclobutylcyclopropyl]-1,4-diazepane-4-carboxamide
  • N-[(1R,2S)-2-cyclobutylcyclopropyl]-1,4-thiazepane-4-carboxamide
  • N-[(1R,2S)-2-cyclobutylcyclopropyl]-1,4-piperazine-4-carboxamide

Uniqueness

N-[(1R,2S)-2-cyclobutylcyclopropyl]-1,4-oxazepane-4-carboxamide is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties compared to its analogs. The oxazepane ring can enhance the compound’s stability and solubility, making it a valuable scaffold in drug design and other applications.

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